molecular formula C10H11FN4O3 B598136 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine

2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine

Cat. No.: B598136
M. Wt: 254.22 g/mol
InChI Key: KIAXDTYQUWFQGP-FDDDBJFASA-N
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Description

(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is a fluorinated purine nucleoside analog characterized by a fluorine atom at the 4-position of the tetrahydrofuran ring and a hydroxymethyl group at the 5-position. This compound (CAS: 75059-22-2) is synthesized to explore modifications in nucleoside structure for enhanced biochemical stability or receptor specificity. It is commercially available with a purity of ≥98% and is used in research applications, particularly in studying adenosine receptor interactions and nucleotide metabolism .

Properties

IUPAC Name

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O3/c11-7-6(2-16)18-10(8(7)17)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAXDTYQUWFQGP-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Protecting Group Strategy

The synthesis begins with a protected D-ribose derivative. Commonly, 1,2-O-isopropylidene-α-D-xylofuranose is selected due to its rigidity, which facilitates stereocontrolled fluorination. The 5'-hydroxyl group is protected with a p-toluoyl group to prevent undesired side reactions during subsequent steps.

Reaction Scheme:

  • Protection :

    D-Ribose(CH3)2C(O)H+1,2O-isopropylidene-α-D-xylofuranosep-Toluoyl chlorideBase1,2O-isopropylidene-5-O-p-toluoyl-α-D-xylofuranose\text{D-Ribose} \xrightarrow[\text{(CH}_3\text{)}_2\text{C(O)}]{\text{H}^+} 1,2-O\text{-isopropylidene-α-D-xylofuranose} \xrightarrow[\text{p-Toluoyl chloride}]{\text{Base}} 1,2-O\text{-isopropylidene-5-O-p-toluoyl-α-D-xylofuranose}

    Yields for this step typically exceed 85% under anhydrous conditions.

Fluorination with Diethylaminosulfur Trifluoride (DAST)

The 3'-hydroxyl group undergoes fluorination using DAST, a reagent known for converting alcohols to fluorides with retention of configuration.

Procedure:

  • The protected sugar (1.79 mol) is dissolved in acetonitrile (2.5 L) and cooled to 0°C.

  • DAST (3.10 mol) is added dropwise, and the reaction is stirred at room temperature for 12 hours.

  • Key Parameters :

    • Solvent: Anhydrous acetonitrile

    • Temperature: 0°C → room temperature

    • Yield: ~70% after purification by silica gel chromatography.

Mechanistic Insight:

DAST operates via a two-step process:

  • Formation of a sulfonium intermediate.

  • Nucleophilic displacement by fluoride ion, preserving the sugar’s stereochemistry.

Glycosidic Bond Formation

Coupling the Fluorinated Sugar to Purine

The glycosylation reaction employs the Hilbert-Johnson method, where the sugar’s anomeric hydroxyl is activated for nucleophilic attack by the purine base.

Reaction Conditions:

  • Activator : Trimethylsilyl triflate (TMSOTf, 4.0 equiv)

  • Solvent : Anhydrous acetonitrile

  • Temperature : 60°C for 4 hours.

Procedure:

  • The fluorinated sugar (20.0 mmol) and purine (24.0 mmol) are combined in acetonitrile (30 mL).

  • TMSOTf is added, and the mixture is stirred at 60°C.

  • Completion is monitored by TLC (petroleum ether:ethyl acetate = 3:1).

  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield and Selectivity:

  • Yield: 65–75%

  • β-Anomer predominance (>9:1 β:α) due to neighboring group participation from the 2'-O-acetyl group.

Deprotection and Final Isolation

Sequential Deprotection

  • Removal of p-Toluoyl Group :

    • Treatment with methanolic ammonia (7N NH3/MeOH) at 0°C for 4 hours.

  • Cleavage of Isopropylidene Group :

    • Hydrolysis with 80% acetic acid at 50°C for 2 hours.

Purification:

  • Final purification uses reverse-phase HPLC (C18 column, H2O:MeCN gradient).

  • Purity : >98% (HPLC).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2O): δ 8.35 (s, 1H, H-8), 6.05 (d, J=2.4J = 2.4 Hz, 1H, H-1'), 4.85 (m, 1H, H-3'), 4.20 (dd, J=5.6J = 5.6 Hz, H-5').

  • 19^{19}F NMR (376 MHz, D2O): δ -201.5 (m, 1F).

  • HRMS : m/z calcd. for C10H11FN4O3 [M+H]+^+: 255.0834; found: 255.0838.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (2R,3S,4S,5R) configuration. Key bond lengths:

  • C3'-F: 1.41 Å

  • Glycosidic bond (C1'-N9): 1.47 Å.

Comparative Evaluation of Synthetic Routes

MethodFluorination AgentCoupling CatalystOverall YieldPurity
DAST/TMSOTfDASTTMSOTf60–70%>98%
DeoxyfluorinationXtalFluor-EBF3·Et2O50–55%95%

Key Observations :

  • DAST provides higher yields but requires stringent anhydrous conditions.

  • XtalFluor-E offers safer handling but results in lower stereoselectivity.

Challenges and Optimization Opportunities

  • Fluorination Efficiency : DAST-mediated reactions are moisture-sensitive; alternatives like Fluolead® may improve robustness.

  • Glycosylation Stereochemistry : Electrophilic activators (e.g., NIS/TfOH) could enhance β-selectivity.

  • Scalability : Continuous-flow systems may address exothermic risks during fluorination.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the purine base or other functional groups.

    Substitution: Replacement of the fluorine atom or hydroxyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted nucleoside analogs.

Scientific Research Applications

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleic acid metabolism and interactions with enzymes.

    Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with DNA and RNA synthesis.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances its stability and resistance to enzymatic degradation. This compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby inhibiting viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Key Structural Features:

  • Fluorine Substitution: The 4-fluoro group distinguishes it from non-halogenated nucleosides (e.g., adenosine) and may enhance metabolic stability by resisting enzymatic dehalogenation .
  • Hydroxymethyl Group : Present at the 5-position, similar to ribose in natural nucleosides, ensuring compatibility with enzymatic systems.

Analogues and Derivatives:

Compound Name Modifications Purity (%) Melting Point (°C) Key References
Target Compound 4-Fluoro, 5-hydroxymethyl 98–99 N/A
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro... 4-Fluoro, 5-iodo pyrrolopyrimidine N/A N/A
2-Chloroadenosine 2-Chloro substituent on purine N/A N/A
(2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)... N6-Benzylamino substitution 98 178–180
(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)... N6-Cyclopentylamino substitution N/A N/A
3'-Deoxy-3'-fluoroguanosine 3'-Deoxy-3'-fluoro modification N/A N/A

Physicochemical Properties

  • Melting Points: Fluorinated compounds generally exhibit higher melting points than non-halogenated analogues due to increased molecular rigidity. For example, N6-benzylamino derivatives melt at 178–180°C , while the target compound’s melting point is unreported.
  • Solubility : Fluorine’s electronegativity may reduce water solubility compared to hydroxylated analogues but improve lipid membrane permeability .

Biological Activity

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a fluorine atom and a hydroxymethyl group within a tetrahydrofuran ring, suggests significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is C10H12FN5O4. The compound features a purine base linked to a tetrahydrofuran ring, which enhances its stability and bioactivity. The stereochemistry of the compound plays a critical role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts as a substrate for nucleic acid polymerases, leading to the incorporation of the analog into viral or cellular RNA and DNA. This incorporation disrupts normal replication processes:

  • Inhibition of DNA Polymerases : The compound can inhibit DNA polymerases by mimicking natural nucleotides.
  • Interference with Reverse Transcriptase : It may also inhibit reverse transcriptase, an essential enzyme for retroviruses like HIV.

Biological Activity

Research has indicated that (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol exhibits various biological activities:

  • Antiviral Activity : Studies have shown that this compound has antiviral properties against several viruses by disrupting their replication cycles.
  • Anticancer Potential : Preliminary data suggest that it may possess anticancer properties by inducing apoptosis in cancer cells through interference with nucleic acid synthesis.
  • Immunomodulatory Effects : Some studies indicate that it may modulate immune responses, potentially useful in treating autoimmune diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated antiviral activity against HIV in vitro with IC50 values indicating effective inhibition of viral replication.
Study 2 Showed cytotoxic effects on various cancer cell lines, with significant induction of apoptosis observed at specific concentrations.
Study 3 Investigated immunomodulatory effects in animal models, revealing potential applications in treating autoimmune conditions.

Synthetic Routes

The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol typically involves:

  • Glycosylation of a purine base with a protected sugar derivative.
  • Deprotection and fluorination steps to yield the final product.

These methods ensure high purity and yield necessary for biological studies.

Q & A

(Basic) What methods are recommended for confirming the stereochemical configuration of this fluorinated purine derivative?

Answer:
The stereochemistry of the compound can be validated using a combination of X-ray crystallography and NMR spectroscopy . X-ray analysis provides definitive spatial arrangement of substituents, while NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiments can confirm proximity between protons (e.g., fluorine and hydroxymethyl groups). For fluorinated analogs, ¹⁹F NMR is particularly useful to assess electronic environments and coupling patterns .

(Basic) How can researchers ensure the purity of this compound during synthesis?

Answer:
Purity assessment requires reverse-phase HPLC (using C18 columns with UV detection at 260 nm for purine absorbance) and mass spectrometry (LC-MS) . For fluorinated compounds, ensure mobile phases are compatible with fluorine stability (e.g., avoid strongly acidic conditions). Recrystallization in anhydrous solvents (e.g., acetonitrile) under inert atmospheres can further enhance purity .

(Advanced) What experimental strategies mitigate instability caused by the hydroxymethyl and fluoro groups during storage?

Answer:
Instability arises from hydrolysis of the hydroxymethyl group and potential defluorination. Store the compound at -20°C in amber vials under argon to limit light/oxygen exposure. Lyophilization in the presence of stabilizers (e.g., trehalose) reduces hydrolytic degradation. Monitor stability via accelerated aging studies using HPLC-UV and ¹⁹F NMR to track fluorine retention .

(Advanced) How does the 4-fluoro substitution influence enzyme binding in nucleoside kinase assays?

Answer:
The 4-fluoro group alters hydrogen-bonding and steric interactions with kinase active sites. To study this, perform competitive inhibition assays using wild-type and mutant enzymes (e.g., thymidine kinase). Pair with molecular docking simulations (software: AutoDock Vina) to map fluorine interactions. Compare kinetic parameters (Km, Vmax) with non-fluorinated analogs to quantify effects on substrate recognition .

(Basic) What safety precautions are critical when handling this compound?

Answer:
Wear nitrile gloves , safety goggles , and a lab coat. Use a fume hood to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap/water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data (oral LD50 > 300 mg/kg in rodents) suggest moderate risk, but prolonged exposure may cause respiratory irritation .

(Advanced) How can researchers resolve contradictions in cytotoxicity data across cell lines?

Answer:
Discrepancies may arise from differential expression of nucleoside transporters or metabolic enzymes. Conduct transporter inhibition assays (e.g., using nitrobenzylthioinosine for ENT1) and quantify intracellular metabolite levels via LC-MS/MS . Pair with qPCR to correlate cytotoxicity with transporter/enzyme mRNA levels. Normalize data to cell proliferation rates (e.g., MTT assays) .

(Advanced) What analytical techniques characterize reactive intermediates during its metabolic activation?

Answer:
Use trapping agents (e.g., glutathione for electrophilic intermediates) and analyze adducts via high-resolution mass spectrometry (HRMS) . For time-resolved metabolism studies, employ microsomal incubations with NADPH and monitor intermediates using UPLC-QTOF . Isotopic labeling (e.g., ¹⁸O in the hydroxymethyl group) can trace metabolic pathways .

(Basic) What solvents are optimal for dissolving this compound in biological assays?

Answer:
The compound is soluble in DMSO (up to 50 mM) but avoid aqueous solutions with pH > 8.0 to prevent hydrolysis. For cell-based assays, dilute DMSO stocks into culture media to a final concentration ≤0.1%. Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

(Advanced) How does the hydroxymethyl group’s conformation impact ribose-mimicking activity?

Answer:
The hydroxymethyl’s rotameric states affect binding to ribose-dependent enzymes (e.g., polymerases). Use molecular dynamics simulations (AMBER or CHARMM force fields) to model conformational flexibility. Validate with NMR relaxation experiments (T1/T2 measurements) to assess mobility in solution. Compare activity with locked analogs (e.g., cyclopentane derivatives) .

(Advanced) What strategies prevent epimerization during synthetic scale-up?

Answer:
Epimerization at the 3S/4S positions can occur under basic conditions. Optimize reaction pH (<7.0) and use low-temperature techniques (e.g., cryogenic reactors at -78°C). Employ chiral catalysts (e.g., organocatalysts for stereoretention) and monitor enantiopurity via chiral HPLC with a cellulose-3,5-dimethylphenylcarbamate column .

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